4-(4-chloro-3-nitrobenzoyl)-N'-nitropiperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated nitrobenzoyl group and a nitropiperazine carboximidamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide typically involves multiple steps, starting with the preparation of 4-chloro-3-nitrobenzoic acid. This intermediate can be synthesized through the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids . The resulting 4-chloro-3-nitrobenzoic acid is then converted to 4-chloro-3-nitrobenzoyl chloride by reaction with thionyl chloride .
The next step involves the reaction of 4-chloro-3-nitrobenzoyl chloride with piperazine to form 4-(4-chloro-3-nitrobenzoyl)piperazine . Finally, the nitropiperazine derivative is reacted with nitrocarboximidamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzoic acid: A precursor in the synthesis of the target compound.
4-chloro-3-nitrobenzoyl chloride: An intermediate used in the synthesis.
4-(4-chloro-3-nitrobenzoyl)piperazine: A key intermediate in the synthetic route.
Uniqueness
4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)-N'-nitropiperazine-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6O5/c13-9-2-1-8(7-10(9)18(21)22)11(20)16-3-5-17(6-4-16)12(14)15-19(23)24/h1-2,7H,3-6H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHGSYDMLCKDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=N[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=N/[N+](=O)[O-])/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.